Home > Products > Screening Compounds P43651 > 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide - 361481-88-1

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Catalog Number: EVT-3049718
CAS Number: 361481-88-1
Molecular Formula: C18H12N4O3S
Molecular Weight: 364.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-[2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast)

Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. It is currently being used clinically for the treatment of psoriasis (Ps) and psoriatic arthritis (PsA). Research has shown that Apremilast forms solid-state structures with a π-philic pocket that favors aromatic–aromatic interactions. This pocket can accommodate small molecules such as dichloromethane, ethyl acetate, acetonitrile, toluene, benzene, and pyridine, leading to the formation of solvatomorphs [].

2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin- 5-yl}carbamoyl)acetamide (UNBS3157)

Compound Description: UNBS3157 is a naphthalimide derivative exhibiting potent antitumor activity. It operates through a distinct mechanism involving autophagy and senescence induction in cancer cells. Compared to Amonafide, another naphthalimide with antitumor properties, UNBS3157 demonstrates a higher maximum tolerated dose and a lack of hematotoxicity in mice at effective antitumor doses [].

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This compound is a 1,3-thiazole derivative characterized by a complex structure involving a pyrazole and multiple aromatic rings [].

2‐(1,3‐Dioxo‐4,5,6,7‐tetra­hydro‐1H‐isoindol‐2‐yl)‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐yn­yl)‐3,4‐dihydro‐2H‐benzoxazin‐6‐yl]acetamide monohydrate

Compound Description: This compound incorporates both a tetrahydro-1H-isoindol-2-yl and a benzoxazine moiety in its structure. Its crystal packing is stabilized by intra- and intermolecular hydrogen bonds, influencing its solid-state behavior [].

Diaquabis[4-(dimethylamino)pyridine-κN\n 1]bis[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetato-κO\n 1]cobalt(II)

Compound Description: This complex features a central cobalt(II) ion coordinated to two 4-(dimethylamino)pyridine (DMAP) ligands and two deprotonated N-phthaloylglycine (Nphgly) ligands. It forms a supramolecular structure through hydrogen bonds and π–π stacking interactions [].

N-[2-[(1 S)-1 -(3-éthoxy-4-méthoxyphényl)-2-(méthyl sulfonyl)éthyl]-2,3-dihydro-1,3-dioxo-l H-isoindol-4-yl]acétamide

Compound Description: This compound, a specific enantiomer with the (S) configuration, represents a significant intermediate in the synthesis of Apremilast [].

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide

Compound Description: This compound, characterized by a terphenyl group linked to an isoindoline-1,3-dione unit via an amide bond, is notable for its intra- and intermolecular hydrogen bonding patterns, significantly influencing its crystal structure [].

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4-tri-O-acetyl-β-d-xyloside

Compound Description: This compound, a glycoside derivative, consists of a 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl unit linked to a tri-O-acetylated xylose sugar [].

Ethyl N-(2-butyl-1,3-dioxo-2,3-di­hydro-1H-isoindol-5-yl)­carbamate

Compound Description: This compound is synthesized by reacting N-butyl-4-amino­phthal­imide with ethanol and triphosgene. It forms chains through N—H⋯O interactions in its crystal structure [].

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

Compound Description: This molecule features a central pyridine ring substituted with a dihydroimidazo[2,1-b][1,3]thiazole group and a fluorophenyl acetamide moiety [].

(2-Substituted-1,3-dioxo-2,3-dihydro- 1Н-isoindol-5-yl)carbamic Acid Ethyl Ester

Compound Description: This series of compounds is synthesized using triphosgene, targeting the formation of carbamate derivatives on an isoindoline-1,3-dione core with varying substituents at the 2-position [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds was designed as potential therapeutic agents for Alzheimer’s disease and diabetes. They incorporate both a 1,3-thiazole and a 1,3,4-oxadiazole in their structure and were found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase [].

1-Methyl-3-(4-Substituted phenyl-1,3-\nthiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

Compound Description: This class of quinazolin-4-ones, designed and synthesized as potential anticancer agents, features a 1,3-thiazole ring connected to a quinazolinone core [].

4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

Compound Description: This series of compounds was investigated for their potential as antihypertensive and cardiotropic agents. They feature a 1,3-thiazole core with aryl substituents and a prop-2-en-1-yl group [].

N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a)

Compound Description: This phthalimide derivative was synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide. It exhibits antioxidant activity in vitro, as evaluated by the DPPH method [].

N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide (1b)

Compound Description: This phthalimide derivative, synthesized from phthalic anhydride and thiophene-2-carbohydrazide, displays potent in vitro antioxidant activity, as determined by the DPPH method [].

N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (2)

Compound Description: This hexahydrophthalimide derivative was synthesized from hexahydrophthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide. It exhibits antioxidant activity in vitro, as assessed by the DPPH method [].

(2-(1H)benzo[d][1,2,3]triazol-1-yl)-N-(2-(substituted phenyl)-4, 7-dioxo-4,7-dihydro-1,3-oxazepin-3-(2H)-yl)acetamide

Compound Description: This series of 1,3-oxazepine derivatives was synthesized using microwave irradiation. It features a benzo[d][1,2,3]triazole moiety linked to a substituted 1,3-oxazepine ring [, ].

N-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2yl)-2-(thiophen-2-yl)-2,3-\n dihydro quinazoline-4(1H)-ones

Compound Description: This series of quinazolin-4-ones, designed and synthesized as potential anti-tubercular agents, incorporates a 1,3-thiazole ring linked to a quinazolinone core [].

4-Amino-N-(2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide–2,4,6-tris(pyridin-2-yl)-1,3,5-triazine (1/1)

Compound Description: This co-crystal comprises a sulfathiazole molecule and a triazine molecule, displaying intricate intermolecular interactions, including hydrogen bonding and π-π stacking [].

N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides

Compound Description: This series of compounds was synthesized and evaluated for their α-glucosidase inhibitory activity, aiming to develop potential antidiabetic agents. They feature a 1,3-thiazole ring linked to a thiazolidinedione moiety [].

1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one

Compound Description: This series of quinazolin-4-one derivatives was studied for their potential as anticancer agents, specifically targeting activated protein kinase P38 alpha and activin receptor (ALK2) kinase. These compounds feature a 1,3-thiazole ring linked to a quinazolinone core [].

3‐(butan‐2‐yl)‐6‐(2,4‐difluoroanilino)‐1,3‐dihydro‐2H‐imidazo[4,5‐b]pyridin‐2‐one (1)

Compound Description: This compound served as a lead structure for developing novel p38 mitogen-activated protein (MAP) kinase inhibitors. To improve its inhibitory activity against tumor necrosis factor-α (TNF-α) production, modifications led to hybrid compounds with an imidazo[4,5-b]pyridin-2-one core linked to a p-methylbenzamide fragment [].

2-[4-substituted-1-piperazinyl]-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamides

Compound Description: This series of compounds, featuring a partially saturated benzothiazole coupled with substituted piperazines, was investigated for its antimicrobial activity. Some derivatives showed promising activity against Gram-positive and Gram-negative bacteria, as well as fungal strains [].

N-(1-(cyanomethylene)-2,3-dihydro-1H-inden-3-yl)acetamide (5)

Compound Description: This compound, prepared through the Horner-Wadsworth-Emmons reaction on an indanone derivative, serves as an intermediate in synthesizing a series of 1,3-disubstituted indene derivatives evaluated for antibacterial activity [, ].

(5Z,5'Z)-2,2'-(5,5'-(3,3'-dimethylbiphenyl-4,4'diyl)bis(diazene-2,1-diyl)bis(2-hydroxy-5,1-phenylene))bis(3-(5-mercapto-1,3,4-thiadiazol-2yl)-2,3-dihydro-1,3-oxazepine-4,7-dione) []

Compound Description: This compound, synthesized by reacting an imine derivative with maleic anhydride, incorporates both a thiadiazole and an oxazepine ring in its structure [].

Properties

CAS Number

361481-88-1

Product Name

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C18H12N4O3S

Molecular Weight

364.38

InChI

InChI=1S/C18H12N4O3S/c23-15(9-22-16(24)12-3-1-2-4-13(12)17(22)25)21-18-20-14(10-26-18)11-5-7-19-8-6-11/h1-8,10H,9H2,(H,20,21,23)

InChI Key

BYJIHQAEXLZORT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.